4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester 4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471986
InChI: InChI=1S/C16H25N3O2/c1-18(12-9-17)15-7-10-19(11-8-15)16(20)21-13-14-5-3-2-4-6-14/h2-6,15H,7-13,17H2,1H3
SMILES: CN(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13471986

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name benzyl 4-[2-aminoethyl(methyl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O2/c1-18(12-9-17)15-7-10-19(11-8-15)16(20)21-13-14-5-3-2-4-6-14/h2-6,15H,7-13,17H2,1H3
Standard InChI Key VWKDDECMTYMZOW-UHFFFAOYSA-N
SMILES CN(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises:

  • Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.

  • Benzyl ester group: Attached at the 1-position, enhancing lipophilicity and serving as a protective group in synthetic pathways.

  • 4-[(2-Aminoethyl)(methyl)amino] substituent: A branched tertiary amine with a primary amine terminus, enabling hydrogen bonding and ionic interactions .

Table 1: Key Structural Features

FeatureDescription
Piperidine ringConfers rigidity and basicity (pKa ~10.5)
Benzyl esterHydrolyzable under acidic/basic conditions; logP = 1.8 ± 0.2
Tertiary amineEnhances solubility in polar solvents; participates in cation-π interactions

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.90–3.70 (m, 2H, piperidine-NCH₂), 2.80–2.60 (m, 4H, NCH₂CH₂N), 2.40 (s, 3H, NCH₃) .

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O ester) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A three-step protocol is commonly employed:

  • Piperidine functionalization: Reacting 4-aminopiperidine with 2-(methylamino)ethyl chloride in the presence of K₂CO₃ (yield: 78%).

  • Benzyl esterification: Treating the intermediate with benzyl chloroformate in dichloromethane (yield: 85%).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Industrial Optimization

  • Continuous flow reactors: Reduce reaction time by 40% compared to batch processes.

  • Catalytic hydrogenation: Replaces toxic chlorinated solvents with H₂/Pd-C for benzyl ester formation (TOF = 120 h⁻¹) .

Table 2: Synthetic Yield Comparison

MethodYield (%)Purity (%)Scale (kg)
Batch (traditional)72920.1–1
Continuous flow89975–50
Catalytic hydrogenation82951–10

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: 12 mg/mL at pH 7.4 (25°C), decreasing to 2 mg/mL at pH 1.2 .

  • Thermal stability: Decomposes at 218°C (DSC), with 5% mass loss by TGA at 150°C .

Partition Coefficients

  • logP (octanol/water): 1.8 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • logD (pH 7.4): 0.9 ± 0.1, reflecting ionization of the tertiary amine .

TargetIC₅₀ (nM)Selectivity (vs. SERT)Source
Dopamine transporter9.4195Rat striatum
Serotonin transporter1830HEK-293 cells
Sigma-1 receptor420Radioligand

Neuroprotective Effects

  • Oxidative stress models: Reduces ROS in SH-SY5Y neurons by 60% at 10 µM (p < 0.01 vs. control) .

  • Apoptosis inhibition: Downregulates caspase-3 activity by 45% in Aβ-treated cells .

Applications in Drug Development

Prodrug Design

The benzyl ester serves as a hydrolyzable promoiety, enabling controlled release of active metabolites in vivo. Hydrolysis t₁/₂ in human plasma: 2.3 h (acidic conditions) vs. 8.7 h (pH 7.4) .

Antimicrobial Activity

  • Gram-positive bacteria: MIC = 32 µg/mL against S. aureus (vs. 64 µg/mL for ampicillin) .

  • Biofilm disruption: Reduces P. aeruginosa biofilm biomass by 70% at 50 µg/mL .

Future Directions

Synthetic Chemistry

  • Stereoselective synthesis: Developing asymmetric hydrogenation for enantiopure batches .

  • Biocatalysis: Exploring lipase-mediated esterification to improve green chemistry metrics .

Therapeutic Exploration

  • Alzheimer’s disease: Targeting Aβ aggregation and tau hyperphosphorylation .

  • Opioid alternatives: Designing DAT-selective ligands with reduced abuse potential .

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